6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine
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Overview
Description
6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a chlorine atom at the 6th position and a trifluoromethyl group at the 2nd position of the imidazo[1,2-a]pyridine ring. It has gained significant attention due to its diverse applications in medicinal chemistry, particularly in the development of drugs with antimicrobial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with chloroacetyl chloride, followed by cyclization with trifluoroacetic anhydride. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups replacing the chlorine atom .
Scientific Research Applications
6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of drugs with antimicrobial, antifungal, and anticancer properties.
Biological Research: The compound is used as a tool in biological studies to understand the mechanisms of action of various drugs and to develop new therapeutic agents.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets in cells. It can inhibit the activity of certain enzymes or interfere with the function of cellular components, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine: Similar in structure but with the chlorine atom at the 8th position.
2-Ethyl-6-chloroimidazo[1,2-a]pyridine: Similar but with an ethyl group at the 2nd position instead of a trifluoromethyl group.
Uniqueness
6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to the presence of both a chlorine atom and a trifluoromethyl group, which confer specific chemical properties and biological activities. Its derivatives have shown superior activity in certain applications compared to similar compounds .
Properties
IUPAC Name |
6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2/c9-5-1-2-7-13-6(8(10,11)12)4-14(7)3-5/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZYRLQVLCUDQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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